MFCD18318028
Description
MFCD18318028 is a synthetic organic compound frequently utilized in pharmaceutical and materials science research. For instance, compounds with comparable MDL identifiers (e.g., MFCD28167899, MFCD11044885) exhibit molecular frameworks involving heterocyclic or boronic acid moieties, which are critical for drug discovery and catalytic applications . Such compounds typically demonstrate moderate solubility in polar solvents (e.g., DMF, THF) and require precise synthetic protocols involving catalysts like potassium carbonate or palladium complexes .
Properties
IUPAC Name |
2-oxo-5-[2-(trifluoromethyl)phenyl]-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-4-2-1-3-7(10)9-6-17-11(18)5-8(9)12(19)20/h1-6H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSNSKBYSVIEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC(=O)C=C2C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687966 | |
| Record name | 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261593-88-7 | |
| Record name | 2-Oxo-5-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318028 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include condensation, reduction, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods also incorporate advanced techniques for monitoring and controlling the reaction parameters to ensure consistent quality and performance of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD18318028 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives with different properties.
Scientific Research Applications
MFCD18318028 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis, enabling the creation of complex molecules with specific functionalities.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: The compound is utilized in the production of specialty chemicals, materials, and other industrial products, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD18318028 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD18318028, two structurally and functionally related compounds are analyzed below. Data are derived from peer-reviewed methodologies and experimental results (Tables 1 and 2).
Table 1: Structural and Physicochemical Comparison
Table 2: Application and Performance Metrics
Key Findings:
Structural Divergence :
- This compound (inferred) and CAS 918538-05-3 share pyrrolotriazine backbones but differ in halogen substitution (Cl vs. Br), impacting solubility and reactivity .
- CAS 1046861-20-4, a boronic acid derivative, enables cross-coupling reactions, unlike the triazine-based compounds .
Functional Performance: CAS 1046861-20-4 outperforms others in catalytic applications due to its boronic acid group, critical for Suzuki-Miyaura couplings .
Safety and Handling :
- All compounds require stringent safety protocols (e.g., P280 gloves, P305+P351+P338 eye wash), with CAS 918538-05-3 posing higher inhalation risks (H335) .
Research Implications and Limitations
Current data gaps include precise crystallographic data and in vivo toxicological profiles for this compound. Future studies should prioritize X-ray diffraction analyses and comparative pharmacokinetic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
